An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate
An In-depth Technical Guide to Methyl 5-bromoquinoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of methyl 5-bromoquinoline-8-carboxylate, a key intermediate in synthetic and medicinal chemistry. This document is intended to serve as a technical resource, offering insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.
Introduction
Methyl 5-bromoquinoline-8-carboxylate is a halogenated quinoline derivative with significant potential as a building block in the synthesis of complex organic molecules. The quinoline scaffold itself is a vital pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The presence of a bromine atom at the 5-position and a methyl ester at the 8-position of the quinoline ring system offers versatile handles for further chemical modifications, making this compound a valuable precursor in drug discovery and materials science.
Physicochemical Properties
A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The key physicochemical characteristics of methyl 5-bromoquinoline-8-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1445781-45-2 | |
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Molecular Weight | 266.09 g/mol | [1] |
| Appearance | White to off-white solid (predicted based on related compounds) | [2] |
| Melting Point | Not explicitly available in searched literature. | |
| Boiling Point | Not explicitly available in searched literature. | |
| Solubility | Expected to have moderate solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water is predicted. | [2] |
Synthesis and Purification
Part 1: Synthesis of 5-Bromoquinoline-8-carboxylic acid
The initial step involves the synthesis of the carboxylic acid precursor. A common method for the synthesis of 5-bromoquinolines involves the bromination of the corresponding quinoline derivative. For instance, 8-methylquinoline can be treated with bromine in the presence of a catalyst to introduce the bromine at the 5-position.[3] Subsequent oxidation of the methyl group would yield the desired carboxylic acid.
Alternatively, a Sandmeyer-type reaction on 5-aminoquinoline can be employed to introduce the bromine atom, followed by reactions to introduce the carboxylic acid at the 8-position.
Part 2: Esterification
The second part of the synthesis is the esterification of 5-bromoquinoline-8-carboxylic acid to its methyl ester. This can be achieved through several standard methods:
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Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.
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DCC/DMAP Coupling: A milder and often more efficient method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane at room temperature.
The logical flow of this two-part synthesis is illustrated in the diagram below:
Caption: General synthetic workflow for methyl 5-bromoquinoline-8-carboxylate.
Purification
Purification of the final product is critical to ensure its suitability for subsequent applications. Common purification techniques include:
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Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial and is typically determined empirically.
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Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from impurities. The eluent system would need to be optimized based on the polarity of the compound.
Spectroscopic Characterization
The structural confirmation of methyl 5-bromoquinoline-8-carboxylate relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for methyl 5-bromoquinoline-8-carboxylate is not available in the searched literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on the structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the carbons of the quinoline ring, and the methyl carbon of the ester.
The relationship between the chemical structure and the expected NMR signals is a cornerstone of structural elucidation in organic chemistry.
Caption: Key techniques for the structural characterization of the target compound.
Reactivity and Potential Applications
The chemical reactivity of methyl 5-bromoquinoline-8-carboxylate is largely dictated by the functional groups present in the molecule.
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The Bromine Atom: The bromine substituent at the 5-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of quinoline derivatives. The bromine can also be a site for nucleophilic aromatic substitution under certain conditions.
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The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides, or used in further coupling reactions. It can also undergo reduction to the corresponding alcohol.
These reactive sites make methyl 5-bromoquinoline-8-carboxylate a valuable intermediate in several fields:
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Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The quinoline core is a well-established pharmacophore, and modifications at the 5- and 8-positions can be used to modulate the biological activity and pharmacokinetic properties of the resulting molecules.[4]
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Materials Science: The extended aromatic system of the quinoline ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[2]
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
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Storage: Store in a tightly closed container in a cool, dry place.
It is imperative to consult the specific MSDS provided by the supplier before handling this compound.
Conclusion
Methyl 5-bromoquinoline-8-carboxylate is a strategically functionalized quinoline derivative that holds significant promise as a versatile building block in organic synthesis. Its unique combination of a reactive bromine atom and a modifiable ester group on the privileged quinoline scaffold makes it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its known properties, logical synthetic pathways, and potential applications, intended to support the endeavors of researchers and scientists in the field.
References
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PubChem. 5-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. Electronic Supporting Information. Retrieved from [Link]
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MySkinRecipes. Methyl 8-bromoquinoline-2-carboxylate. Retrieved from [Link]
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Chemsrc. (2025, August 25). Methyl 8-bromoquinoline-5-carboxylate | CAS#:253787-45-0. Retrieved from [Link]
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MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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ChemInform. (2025, August 7). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]
